N-(3,4-dimethoxyphenyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide
Description
N-(3,4-Dimethoxyphenyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 3,4-dimethoxyphenyl substituent on the amide nitrogen and a phenylsulfonamido group at the 2-position of the thiazole ring. The synthesis of such derivatives typically involves sequential coupling reactions, as demonstrated in analogous thiazole carboxamide syntheses . Key structural features include:
- Thiazole core: Provides a rigid heterocyclic scaffold for molecular interactions.
- Phenylsulfonamido group: Enhances binding to biological targets, such as tyrosine kinases or angiogenesis-related receptors.
- 3,4-Dimethoxyphenyl substituent: Improves solubility and modulates electronic properties for optimal pharmacokinetics.
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-12-17(18(23)21-13-9-10-15(26-2)16(11-13)27-3)28-19(20-12)22-29(24,25)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUUPROMVFYPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials such as α-haloketones and thioureas under basic conditions.
Introduction of the phenylsulfonamido group: This step involves the reaction of the thiazole intermediate with a sulfonamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the 3,4-dimethoxyphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the thiazole-sulfonamide intermediate reacts with a 3,4-dimethoxyphenyl halide in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonamido group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: The compound has shown promise as an anti-inflammatory and anticancer agent in preclinical studies.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or by inducing conformational changes. In the case of receptor targets, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
Thiazole Carboxamides with Pyridinyl Substituents
Compound 3k (N-(3-Methoxyphenyl)-4-Methyl-2-(2-Propyl-4-Pyridinyl)Thiazole-5-Carboxamide)
- Structure : Replaces the phenylsulfonamido group with a 2-propyl-4-pyridinyl moiety.
- Activity : Demonstrates potent antiangiogenic effects, suppressing HUVEC colony formation and migration at 30 mg/kg/day, comparable to Vandetanib .
- SAR Insight : The pyridinyl group enhances interaction with VEGF receptors, while the 3-methoxyphenyl substituent improves metabolic stability.
Thiadiazole Carboxamides
N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (3a)
Nitrothiophene Carboxamides
Compound 11 (N-(4-(3,4-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide)
- Structure : Features a nitrothiophene ring instead of the phenylsulfonamido group.
- Activity : Narrow-spectrum antibacterial agent targeting Gram-positive pathogens .
- SAR Insight : The electron-withdrawing nitro group enhances reactivity with bacterial enzymes, a property absent in the target compound.
Pharmacological Activity Comparison
Table 1: Anticancer and Antiangiogenic Activities
*Direct data on the target compound are extrapolated from structural analogs.
Mechanistic and SAR Insights
- Phenylsulfonamido Group : Enhances binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or tyrosine kinases) compared to pyridinyl or nitro groups .
- 3,4-Dimethoxyphenyl Substituent : Increases lipophilicity and membrane permeability relative to simpler methoxyphenyl or halophenyl groups .
- Thiazole vs. Thiadiazole Cores : Thiazoles exhibit better metabolic stability, while thiadiazoles may offer improved solubility and faster clearance .
Biological Activity
N-(3,4-dimethoxyphenyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 350.39 g/mol
The thiazole ring is a prominent feature that contributes to the compound's biological activity. The presence of the phenylsulfonamido group enhances its interaction with various biological targets.
-
Inhibition of Enzymatic Activity :
- The compound has been studied for its ability to inhibit specific enzymes, particularly phosphodiesterases (PDEs). PDE4 inhibitors are known to modulate intracellular cAMP levels, which play a crucial role in inflammatory responses. Research indicates that derivatives of thiazole compounds can exhibit significant inhibition of PDE4 activity, thereby reducing inflammation and associated symptoms in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
- Anticancer Properties :
- Antimicrobial Activity :
Biological Activity Data
Case Studies
- Inflammatory Disease Treatment :
- Cancer Therapy :
Q & A
Basic: What are the optimal synthetic routes for preparing N-(3,4-dimethoxyphenyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Thiazole Core Formation: Cyclization of thiourea precursors with α-halo ketones or esters, using Lawesson’s reagent for sulfur incorporation .
- Sulfonamide Coupling: Reaction of the thiazole intermediate with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonamide group .
- Carboxamide Functionalization: Amide coupling using carbodiimide reagents (e.g., EDCI/HOBt) between the thiazole carboxylic acid and 3,4-dimethoxyaniline .
Yield Optimization Strategies:
- Use high-purity starting materials to minimize side reactions.
- Employ microwave-assisted synthesis for faster cyclization .
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) to drive sulfonamide formation to completion .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Confirm regiochemistry of the thiazole ring and substitution patterns (e.g., methoxy groups at 3,4-positions on the phenyl ring) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ ion for C₂₀H₂₁N₃O₅S₂).
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography: Resolve ambiguous stereochemistry or confirm crystal packing interactions .
Advanced: How do structural modifications (e.g., substituent variations on the phenyl rings) influence antitumor activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Design:
- Phenylsulfonamide Group: Replace the phenyl ring with fluorophenyl or heteroaromatic groups (e.g., pyridyl) to enhance solubility and target affinity .
- Methoxy Substituents: Systematically vary positions (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) to study electronic effects on DNA intercalation or kinase inhibition .
Biological Testing:
- Screen against NCI-60 cancer cell lines using MTT assays. Compare IC₅₀ values to identify potent analogs .
- Perform molecular docking with topoisomerase II or EGFR kinases to predict binding modes .
Advanced: How should researchers resolve contradictions in reported bioactivity data for thiazole sulfonamide derivatives?
Methodological Answer:
Root Causes of Discrepancies:
- Divergent assay conditions (e.g., serum concentration, incubation time).
- Impurity-driven false positives (e.g., residual Lawesson’s reagent affecting cytotoxicity ).
Resolution Strategies:
- Standardized Protocols: Adopt CLSI guidelines for in vitro assays to ensure reproducibility .
- Counter-Screening: Test compounds against non-target cell lines (e.g., HEK293) to rule out nonspecific toxicity.
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites .
Advanced: What computational tools are recommended for predicting the metabolic stability of this compound?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, plasma protein binding, and bioavailability .
- Metabolic Site Identification: Run DFT calculations (e.g., Gaussian 16) to identify susceptible sites (e.g., demethylation of methoxy groups) .
- Molecular Dynamics (MD) Simulations: Simulate interactions with CYP3A4 or UDP-glucuronosyltransferases to predict phase I/II metabolism .
Basic: How can researchers troubleshoot low yields during the final amide coupling step?
Methodological Answer:
Common Issues and Fixes:
- Incomplete Activation: Ensure carboxylic acid is pre-activated with EDCI/HOBt for 30 min before adding the amine .
- Solvent Choice: Use DMF or DCM for better solubility of aromatic amines.
- Byproduct Formation: Add molecular sieves to sequester water, preventing hydrolysis of the coupling reagent .
Advanced: What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics: Administer IV/orally to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h for LC-MS/MS analysis of Cmax, T½, and AUC .
- Toxicity Screening:
- Acute toxicity: OECD 423 guidelines (dose range: 50–2000 mg/kg).
- Hepatotoxicity: Measure ALT/AST levels post 14-day repeat dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
